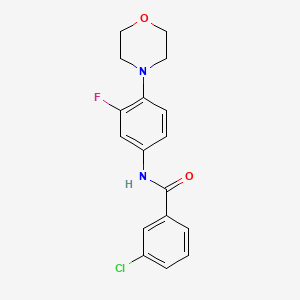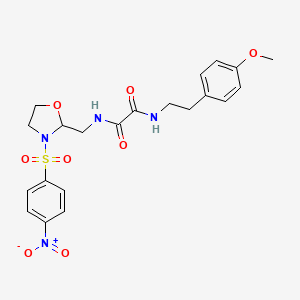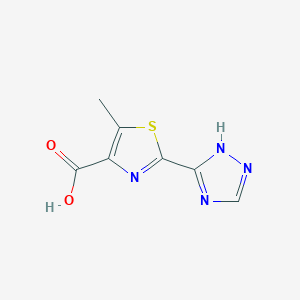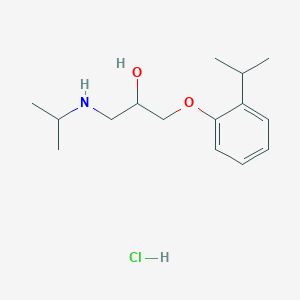
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as PTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTQ is a heterocyclic organic compound that contains a thiazole, pyridine, quinoline, and thiophene ring in its structure. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 404.48 g/mol.
作用机制
The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of topoisomerase enzymes, which are involved in DNA replication and cell division. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of various kinases and phosphatases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of topoisomerase enzymes, the inhibition of various kinases and phosphatases, and the inhibition of bacterial and fungal growth. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in lab experiments is its relatively high cost compared to other compounds.
List of
未来方向
1. Investigate the potential use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential anticancer agent in combination with other chemotherapeutic agents.
2. Develop new synthetic methods for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide that are more efficient and cost-effective.
3. Investigate the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide-based organic semiconductors in flexible and wearable electronics.
4. Study the mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide in more detail to better understand its potential applications in various fields.
5. Investigate the potential use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential antimicrobial agent in combination with other antibiotics.
6. Explore the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential neuroprotective agent in the treatment of neurodegenerative diseases.
7. Investigate the use of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide as a potential photosensitizer in photodynamic therapy for cancer treatment.
合成方法
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Stille coupling reaction, and Buchwald-Hartwig amination. The most commonly used method for synthesizing N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-bromoquinoline-4-carboxylic acid with 4-(pyridin-4-yl)thiazol-2-ylboronic acid in the presence of a palladium catalyst.
科学研究应用
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and cell division. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has also been studied as a potential antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
In material science, N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has been investigated as a potential organic semiconductor due to its high electron mobility and conductivity. N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide-based organic semiconductors have been used in the fabrication of field-effect transistors, organic light-emitting diodes, and solar cells.
属性
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4OS2/c27-21(26-22-25-19(13-29-22)14-7-9-23-10-8-14)16-12-18(20-6-3-11-28-20)24-17-5-2-1-4-15(16)17/h1-13H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJVJRQBRPAQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC(=CS4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)


![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)






![Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2853077.png)
